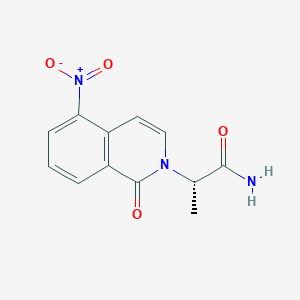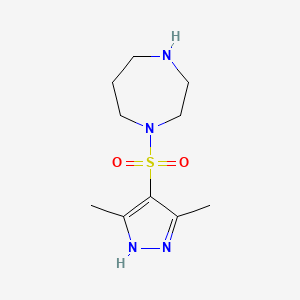
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a nitro group, an oxo group, and a propanamide group attached to the isoquinoline ring system. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of isoquinoline to introduce the nitro group at the 5-position. This is followed by oxidation to form the oxo group at the 1-position. The final step involves the introduction of the propanamide group through an amide coupling reaction. The reaction conditions often require the use of strong acids for nitration, oxidizing agents for oxidation, and coupling reagents for the amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products
Reduction: 2-(5-Amino-1-oxoisoquinolin-2(1H)-yl)propanamide.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Hydrolysis: 2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanoic acid and ammonia.
Wissenschaftliche Forschungsanwendungen
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide can be compared with other isoquinoline derivatives such as:
2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanamide group.
2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)ethanol: Contains an ethanol group instead of a propanamide group.
2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a propanamide group.
The uniqueness of this compound lies in its specific configuration and functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11N3O4 |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
(2S)-2-(5-nitro-1-oxoisoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C12H11N3O4/c1-7(11(13)16)14-6-5-8-9(12(14)17)3-2-4-10(8)15(18)19/h2-7H,1H3,(H2,13,16)/t7-/m0/s1 |
InChI-Schlüssel |
SEQXIBXVFUCLJI-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)








![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)

![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
